molecular formula C8H16N2O B7942022 N-butylazetidine-3-carboxamide

N-butylazetidine-3-carboxamide

Cat. No.: B7942022
M. Wt: 156.23 g/mol
InChI Key: RQSWVZCEBXXZNK-UHFFFAOYSA-N
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Description

N-butylazetidine-3-carboxamide is a four-membered heterocyclic compound containing an azetidine ring with a butyl group attached to the nitrogen atom and a carboxamide group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butylazetidine-3-carboxamide typically involves the amidation of azetidine-3-carboxylic acid with butylamine. The reaction is usually carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality and higher yields. The use of automated systems also reduces the risk of human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

N-butylazetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-butylazetidine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-butylazetidine-3-carboxamide involves its interaction with specific molecular targets, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or activate receptors that regulate cell signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butylazetidine-3-carboxamide stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. The presence of the butyl group enhances its lipophilicity, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

N-butylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-3-4-10-8(11)7-5-9-6-7/h7,9H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQSWVZCEBXXZNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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